molecular formula C15H17N3O2S B2738390 2-(2-acetamido-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 923138-54-9

2-(2-acetamido-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2738390
CAS No.: 923138-54-9
M. Wt: 303.38
InChI Key: FLONSEOWASQMLZ-UHFFFAOYSA-N
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Description

2-(2-acetamido-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate starting materials, such as α-haloketones and thiourea, under acidic or basic conditions.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the reaction of the acetylated thiazole derivative with N-(1-phenylethyl)amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamido-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(2-acetamido-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Cellular Pathways: Influencing various cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

2-(2-acetamido-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide can be compared with other thiazole derivatives, such as:

    2-(2-acetamidothiazol-4-yl)acetamide: Lacks the N-(1-phenylethyl) group, which may result in different biological activities and properties.

    2-(2-benzamidothiazol-4-yl)-N-(1-phenylethyl)acetamide: Contains a benzamido group instead of an acetamido group, which may affect its chemical reactivity and biological activity.

    2-(2-acetamidothiazol-4-yl)-N-(1-phenylethyl)propionamide: Has a propionamide group instead of an acetamide group, which may influence its pharmacokinetic properties and efficacy.

Properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10(12-6-4-3-5-7-12)16-14(20)8-13-9-21-15(18-13)17-11(2)19/h3-7,9-10H,8H2,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLONSEOWASQMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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